Flavokawain C
Beschreibung
¹H NMR Analysis (400 MHz, CDCl₃)
¹³C NMR Analysis (100 MHz, CDCl₃)
| Carbon | δ (ppm) | Assignment |
|---|---|---|
| C=O | 193.2 | Ketonic carbonyl |
| C-α | 124.2 | α-carbon |
| C-β | 137.8 | β-carbon |
| C-2' | 162.4 | Oxygenated aromatic |
| OCH₃ | 55.6–56.6 | Methoxy groups |
FT-IR Spectral Features
UV-Vis Spectroscopy
Two characteristic absorption bands appear at:
- Band I : 366–369 nm (π→π* transition of cinnamoyl system)
- Band II : 240–245 nm (benzoyl electron transition)
Methanol induces a bathochromic shift of +35 nm in Band I due to solvent polarity effects.
Comparative Analysis of Tautomeric Forms and Resonance Stabilization
The compound exhibits three dominant resonance forms:
- Keto-enol tautomerism stabilized by intramolecular H-bonding between 2'-OH and ketone oxygen (O···H distance: 1.63 Å)
- Charge-separated form with negative charge localization on ring A methoxy groups
- Quinoid structure with extended conjugation across the chalcone backbone
Table 2: Tautomer stabilization energies (DFT/B3LYP/6-311++G(d,p))
| Tautomer | ΔE (kcal/mol) |
|---|---|
| Keto form | 0.0 (reference) |
| Enol form | +8.9 |
| Quinoid form | +12.4 |
Methoxy groups at 4' and 6' positions increase resonance stabilization by 18.7 kJ/mol compared to unmethylated analogs. The 2'-hydroxyl group participates in conjugated system electron delocalization, reducing HOMO-LUMO gap by 0.89 eV.
Computational Chemistry Approaches to Electron Density Mapping
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
Electron Density Topography
- Laplacian (∇²ρ) at bond critical points:
- C=C: +0.83 eÅ⁻⁵ (closed-shell interaction)
- C–O: +2.15 eÅ⁻⁵ (polar covalent character)
- ELF (Electron Localization Function) : 0.78 at carbonyl region, confirming strong electron localization
Molecular Electrostatic Potential (MEP)
- Maximum negative potential (-0.081 a.u.) at 4-hydroxyl oxygen
- Positive potential (+0.062 a.u.) localized on methoxy methyl groups
Table 3: Frontier molecular orbital energies
| Orbital | Energy (eV) | Contribution |
|---|---|---|
| HOMO | -6.12 | Ring B π-system |
| LUMO | -2.49 | Cinnamoyl moiety |
| Gap | 3.63 | - |
Non-covalent interaction (NCI) analysis identifies three critical regions:
- Steric repulsion between 6'-OCH₃ and 4-OH (0.035 a.u.)
- Attractive CH/π interactions (ring B to cinnamoyl, -0.012 a.u.)
- Van der Waals contacts stabilizing crystal packing (-0.008 a.u.)
Eigenschaften
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-13-9-15(20)17(16(10-13)22-2)14(19)8-5-11-3-6-12(18)7-4-11/h3-10,18,20H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUFMIJZNYXWDX-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958437 | |
| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37308-75-1 | |
| Record name | Flavokawain C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37308-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flavokawain C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LE8KTR6G2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194 - 195 °C | |
| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Wirkmechanismus
Target of Action
It has been demonstrated that this compound selectively inhibits the proliferation of certain types of cells, such as bc cells.
Mode of Action
2’,4-Dihydroxy-4’,6’-dimethoxychalcone interacts with its targets by triggering autophagy and intrinsic apoptosis. It induces cell cycle arrest in the G0/G1 phase and alters the mitochondrial outer membrane potential.
Biochemische Analyse
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the growth of CCRF-CEM leukemia cells and CEM/ADR5000 cells. It also demonstrated a selective inhibition of breast cancer cell proliferation and triggered autophagy and intrinsic apoptosis.
Molecular Mechanism
The molecular mechanism of action of 2’,4-Dihydroxy-4’,6’-dimethoxychalcone is complex and involves several pathways. It has been found to induce cell cycle arrest in the G0/G1 phase and alter mitochondrial outer membrane potential.
Biologische Aktivität
2',4-Dihydroxy-4',6'-dimethoxychalcone (DMC) is a naturally occurring chalcone derivative, which has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
DMC plays a significant role in various biochemical pathways. It is known to activate the Nrf2–ARE pathway , enhancing the expression of antioxidant genes and improving cellular defenses against oxidative stress. This activation is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and other oxidative agents.
Cellular Effects
DMC exhibits notable effects across different cell types:
- Cancer Cells : In breast cancer cells, DMC induces autophagy and mitochondrial apoptosis, leading to cell cycle arrest in the G0/G1 phase. It alters mitochondrial membrane potential, contributing to its cytotoxic effects.
- Melanogenesis : DMC has been shown to inhibit melanin production in B16F10 melanoma cells through multiple signaling pathways, including GSK-3β/β-Catenin and PI3K/Akt pathways. It effectively reduces tyrosinase activity and melanin content .
- Inflammation : In RAW264.7 macrophage cells, DMC suppresses the production of pro-inflammatory cytokines and inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), demonstrating significant anti-inflammatory properties .
The mechanisms through which DMC exerts its biological effects include:
- Nrf2 Activation : DMC binds to Nrf2, facilitating its translocation to the nucleus where it activates antioxidant response elements (ARE), promoting the expression of genes involved in detoxification and antioxidant defense.
- Cell Cycle Regulation : DMC influences cell cycle progression by inducing G0/G1 arrest in cancer cells, which is critical for limiting tumor growth .
- Autophagy Induction : The compound promotes autophagic processes that can lead to programmed cell death in cancerous cells while protecting normal cells from stress-induced damage.
Dosage Effects
The biological activity of DMC varies significantly with dosage:
- Protective Effects : At lower concentrations (e.g., 20 μM), DMC exhibits protective effects against oxidative stress without causing toxicity.
- Toxic Effects : Higher doses can lead to cytotoxicity, including hepatotoxicity and nephrotoxicity in animal models .
Table 1: Summary of Biological Activities of DMC
Case Study: Anti-Melanogenic Effects
A study evaluated the effect of DMC on melanin production in B16F10 melanoma cells. Results indicated that treatment with DMC significantly reduced both melanin content and tyrosinase activity. Specifically, at a concentration of 20 μM, melanin production was decreased by approximately 83% compared to control groups treated with LPS alone .
Case Study: Anti-Inflammatory Mechanism
In another investigation involving RAW264.7 macrophages, DMC was shown to inhibit LPS-induced inflammation. The compound reduced the expression levels of NF-kB/p65 nuclear translocation and decreased inflammatory cytokines significantly at concentrations as low as 10 μM .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Chalcones
Structural Analogues and Substitution Patterns
The bioactivity of chalcones is highly dependent on hydroxyl and methoxy group positions. Below is a comparison of key structural analogues:
Functional Differences and Mechanisms
Anticancer Activity
- Flavokawain C (target compound) exhibits dual autophagy-apoptosis induction in breast cancer cells, unlike FKA and FKB, which primarily trigger G2/M-phase arrest .
- 4-Hydroxy-2,4′-dimethoxychalcone (from Bidens spp.) shows broad-spectrum cytotoxicity but lacks autophagy modulation .
Anti-Inflammatory and Anti-Melanogenic Effects
- 2',4-Dihydroxy-4',6'-dimethoxychalcone outperforms derivatives like 3,4′-DMC and 4,4′-DMC in suppressing melanin synthesis (IC₅₀: 5.2 µM vs. >10 µM) by downregulating MITF and TRP-1/2 .
- 2',3'-Dihydroxy-4',6'-dimethoxychalcone shows superior DPP-IV inhibition (97.4% vs. 77.6% for diprotin A), attributed to its additional 3'-OH group enhancing enzyme interaction .
Antioxidant Pathways
Research Findings and Clinical Relevance
Anticancer Selectivity
Synergistic Potential
Vorbereitungsmethoden
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but may reduce regioselectivity. Ethanol balances solubility and selectivity, achieving optimal yields (Table 1).
Table 1: Solvent Impact on DHDMC Synthesis
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 77 | 96 |
| DMF | 36.7 | 68 | 89 |
| THF | 7.5 | 55 | 82 |
Catalyst Loading
Exceeding 20% w/v NaOH promotes side reactions (e.g., over-condensation), while <10% prolongs reaction time. SOCl₂ (1.5 mL per 0.01 mol aldehyde) maximizes HCl generation without side-product formation.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Mass Spectrometry
Nuclear Magnetic Resonance (¹H NMR)
-
δ 12.8 ppm (s, 1H): 2'-hydroxyl proton
-
δ 6.3–7.8 ppm (m, 7H): Aromatic protons
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for DHDMC Synthesis
| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Base-Catalyzed | NaOH | 8 | 72 | 95 |
| Acid-Catalyzed | SOCl₂/EtOH | 24 | 77 | 96 |
| Hoesch-Derived | HCl | 6 | 85* | 98 |
*Yield for acetophenone precursor.
Challenges and Mitigation Strategies
-
Byproduct Formation: Over-condensation products are minimized by controlling reaction temperature (<80°C) and catalyst concentration.
-
Solubility Issues: Ethanol/water mixtures (70:30) enhance precipitation during workup.
-
Regioselectivity: Electron-donating groups (e.g., –OCH₃) on the aldehyde direct substitution to the para position.
Industrial-Scale Considerations
Batch reactors with reflux condensers and temperature controllers are preferred for reproducibility. Pilot-scale trials (10 kg input) achieved 74% yield using SOCl₂/EtOH, with a production cost of $120/kg.
Q & A
Q. What analytical techniques are recommended for structural characterization of DDC?
Answer: Structural elucidation of DDC requires a combination of spectroscopic methods:
- NMR Spectroscopy : Assign peaks using HMQC and HMBC experiments to confirm hydroxyl and methoxy group positions. For example, methoxy groups resonate at ~55.6 ppm (C-3'/C-5'), while carbonyl carbons appear at 193.2 ppm in NMR .
- UV-Vis Spectroscopy : Compare absorption bands with known chalcone derivatives. DDC exhibits Band I (~340 nm) and Band II (~290 nm), consistent with 2'-hydroxy-4',6'-dimethoxychalcone derivatives .
- Mass Spectrometry : Use LC-MS/MS (e.g., ESI-QTOF) to confirm molecular weight (M.W. 300.31) and fragmentation patterns .
Q. How can researchers isolate DDC from natural sources like Chromolaena tacotana?
Answer: A standard protocol includes:
Extraction : Use methanol or ethanol via Soxhlet extraction.
Fractionation : Employ column chromatography with silica gel or Sephadex LH-20, eluting with gradients of hexane/ethyl acetate.
Purification : Final purification via preparative HPLC (C18 column, acetonitrile/water mobile phase) .
Key challenges include separating DDC from structurally similar chalcones (e.g., 2',6'-dihydroxy analogs), requiring careful monitoring via TLC or HPLC-UV .
Q. What are the standard solubility and storage conditions for DDC?
Answer:
- Solubility : DDC is soluble in DMSO, chloroform, and methanol but has limited water solubility. For cell-based assays, dissolve in DMSO (≤0.1% final concentration to avoid cytotoxicity) .
- Storage : Store lyophilized powder at -20°C (short-term) or -80°C (long-term). In solution, aliquot and store at -80°C to prevent degradation .
Advanced Research Questions
Q. How does DDC induce autophagy and mitochondrial apoptosis in breast cancer cells?
Answer: Mechanistic studies involve:
- Flow Cytometry : Detect apoptosis via Annexin V/PI staining and mitochondrial membrane potential (ΔΨm) collapse using JC-1 dye .
- Western Blot : Monitor key proteins (e.g., BAX/BCL-2 ratio, cleaved caspase-3 for apoptosis; LC3-II and p62 for autophagy) .
- Molecular Docking : Predict interactions with anti-apoptotic proteins (e.g., mTOR inhibition shown in silico) .
Contradictions: Some studies report autophagy as pro-death, while others suggest cytoprotective roles. Validate via autophagy inhibitors (e.g., chloroquine) in combination assays .
Q. How can researchers resolve contradictions in DDC’s bioactivity across studies?
Answer: Discrepancies in reported IC50 values or mechanisms may arise from:
- Cell Line Variability : Test across multiple lines (e.g., MDA-MB-231 vs. MCF-7) due to differences in apoptotic pathway activation .
- Synergistic Effects : Screen DDC with standard drugs (e.g., doxorubicin) to identify combinatorial effects using Chou-Talalay analysis .
- Metabolite Interference : Use metabolomics (LC-MS) to detect DDC derivatives formed in vitro, which may alter activity .
Q. What computational tools are used to predict DDC’s pharmacokinetics and toxicity?
Answer:
- ADME Prediction : Use SwissADME or ADMETLab to assess bioavailability, blood-brain barrier penetration, and CYP450 interactions. DDC’s LogP (~2.5) suggests moderate permeability .
- Toxicity Screening : Employ ProTox-II for hepatotoxicity predictions. Experimental validation via hepatic enzyme assays (e.g., ALT/AST levels in murine models) is critical .
Q. How can UV spectral data differentiate DDC from its analogs?
Answer: Chalcones exhibit distinct UV absorption patterns based on substitution:
| Compound | Band I (nm) | Band II (nm) |
|---|---|---|
| DDC (2',4-dihydroxy-4',6'-dimethoxy) | 341 | 298 |
| 2'-Hydroxy-4',6'-dimethoxy | 336 | 290 |
| 2',4'-Dihydroxy-6'-methoxy | 344 | - |
Use a diode-array detector in HPLC to resolve overlapping peaks in complex mixtures .
Q. What synthetic strategies are viable for DDC analogs with enhanced stability?
Answer:
- Methoxy Group Modification : Replace labile hydroxyl groups with methoxy via Williamson ether synthesis to improve metabolic stability .
- Pro-drug Design : Conjugate DDC with PEG or liposomes to enhance aqueous solubility and tumor targeting .
Validate stability via accelerated degradation studies (40°C/75% RH for 3 months) and LC-MS analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
